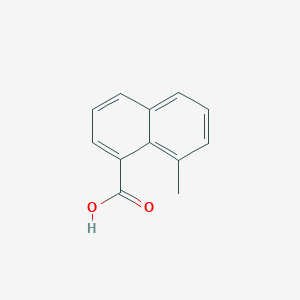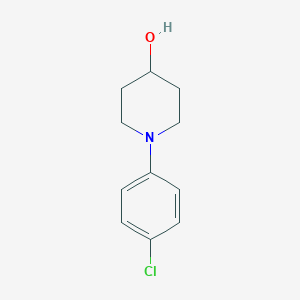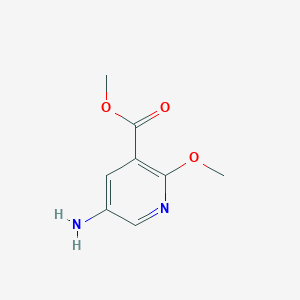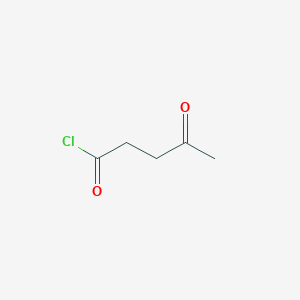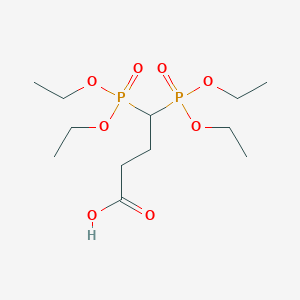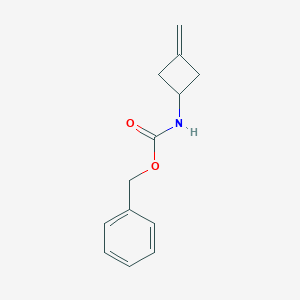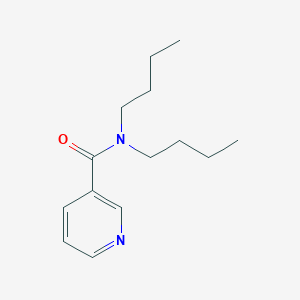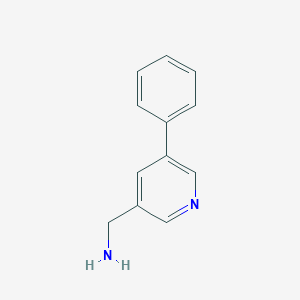
(5-Phenylpyridin-3-yl)methanamine
Overview
Description
“(5-Phenylpyridin-3-yl)methanamine” is a chemical compound with the molecular formula C12H12N2 . It is also known as 5PP3M. The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2.2ClH/c13-7-10-6-12 (9-14-8-10)11-4-2-1-3-5-11;;/h1-6,8-9H,7,13H2;2*1H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 184.24 g/mol. The compound is typically in solid form . More detailed physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Synthesis and Biological Evaluation
- A study synthesized a derivative of (5-Phenylpyridin-3-yl)methanamine and evaluated its antibacterial and antifungal activities, finding acceptable results (B. G. Rao, A. Prasad, & P. Rao, 2013).
Antidepressant-Like Activity
- Novel derivatives of this compound were designed as biased agonists of serotonin 5-HT1A receptors, exhibiting potent antidepressant-like activity in preliminary in vivo studies (J. Sniecikowska et al., 2019).
Pharmaceutical Applications
- A compound related to this compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified as a potential treatment for bone disorders, targeting the Wnt beta-catenin cellular messaging system (J. Pelletier et al., 2009).
Catalytic Applications
- Derivatives of this compound were used to synthesize ruthenium(II) complexes, which showed excellent performance in transfer hydrogenation reactions (Ş. Karabuğa et al., 2015).
Antimicrobial Activity
- Certain derivatives of this compound exhibited variable degrees of antibacterial and antifungal activities (D. Visagaperumal et al., 2010).
Photocytotoxic Properties
- Iron(III) complexes involving derivatives of this compound displayed unprecedented photocytotoxicity in red light, offering potential applications in cellular imaging and cancer therapy (Uttara Basu et al., 2014).
Selective Antitumor Activity
- A series of this compound derivatives were synthesized and shown to inhibit the proliferation of various tumor cells effectively (Qiangsheng Zhang et al., 2022).
properties
IUPAC Name |
(5-phenylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZDYYSMCSCHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597875 | |
| Record name | 1-(5-Phenylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103921-71-7 | |
| Record name | 1-(5-Phenylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the (5-phenylpyridin-3-yl)methanamine scaffold achieve selectivity for PRMT6 over other PRMT family members, particularly given the high homology within this enzyme family?
A: The selectivity of this compound derivatives for PRMT6 stems from their ability to form a crucial hydrogen bond with the Glu49 residue within the PRMT6 binding site. [] This Glu49 residue is unique to PRMT6 and is not present in other PRMT family members like PRMT1, PRMT3, PRMT4, PRMT5, PRMT7, or PRMT8. By establishing this specific interaction, the this compound derivatives achieve a significant increase in binding affinity for PRMT6 compared to other PRMTs, resulting in higher selectivity. Compound a25, a notable example from this series, exhibits over 25-fold selectivity for PRMT6 over PRMT1/8 and over 50-fold selectivity over PRMT3/4/5/7. [] This selective inhibition of PRMT6 makes these compounds particularly promising for targeted cancer therapy, as they can potentially disrupt PRMT6-dependent cellular processes in cancer cells while minimizing off-target effects on other PRMTs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



